[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentyl)amine
Description
(1-Ethylpyrrolidin-2-yl)methylamine is a secondary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a branched 2-methylpentyl chain connected via a methylene group.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-4-7-12(3)10-14-11-13-8-6-9-15(13)5-2/h12-14H,4-11H2,1-3H3 |
InChI Key |
VLHUPRHZIXLLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC1CCCN1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethyl-2-pyrrolidinylmethanamine with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Differences
| Compound Name | Core Structure | Substituent Features |
|---|---|---|
| (1-Ethylpyrrolidin-2-yl)methylamine | Pyrrolidine ring | 2-methylpentyl (branched alkyl chain) |
| N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine | Thiane ring | Thiane (sulfur-containing heterocycle) |
| (Furan-2-ylmethyl)(2-methylpentyl)amine | Furan ring | Aromatic oxygen heterocycle |
| (2-Ethylbutyl)[(1-ethylpyrrolidin-2-yl)methyl]amine | Pyrrolidine ring | Shorter ethylbutyl chain |
| N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine | Cyclobutane ring | Rigid cyclobutane moiety |
Key Observations :
- Pyrrolidine vs. Heterocycles : Replacing the pyrrolidine with thiane () or furan () alters electronic properties (e.g., basicity, aromaticity) and binding interactions.
- Rigid vs. Flexible Moieties : Cyclobutanamine derivatives () introduce conformational rigidity, which may restrict binding to specific receptor pockets compared to the flexible 2-methylpentyl chain.
Comparison to Other Methods :
- Pyridine-containing analogs (e.g., ) require nucleophilic substitution with pyridin-2-yl ethylamine, while sulfur-containing derivatives () involve thiane ring formation. These steps highlight the variability in synthetic complexity based on substituent choice.
Key Insights :
- Branching and Bioactivity : The 2-methylpentyl chain may enhance interactions with hydrophobic receptor domains compared to shorter chains ().
- Heterocyclic Influence : Thiane and furan derivatives () exhibit distinct activities due to electronic effects (e.g., sulfur’s polarizability or furan’s aromaticity).
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| (1-Ethylpyrrolidin-2-yl)methylamine | 3.2 | ~1.5 (PBS) | Not reported |
| N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine | 2.8 | ~2.0 (PBS) | 120–125 |
| (2-Ethylbutyl)[(1-ethylpyrrolidin-2-yl)methyl]amine | 2.5 | ~3.0 (PBS) | 80–85 |
Trends :
- Lipophilicity : The 2-methylpentyl chain increases LogP compared to ethylbutyl analogs ().
- Solubility : Branched chains reduce aqueous solubility, as seen in the target compound vs. thiane derivatives ().
Biological Activity
(1-Ethylpyrrolidin-2-yl)methylamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound (1-Ethylpyrrolidin-2-yl)methylamine features a pyrrolidine ring, which is known for its role in various biological processes. The ethyl substitution on the nitrogen atom enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Molecular Formula
- Chemical Formula : C12H19N
- Molecular Weight : 179.29 g/mol
The biological activity of (1-Ethylpyrrolidin-2-yl)methylamine is primarily attributed to its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that this compound may act as a modulator of these pathways, influencing mood and cognitive functions.
Pharmacological Effects
- CNS Stimulation : Initial studies suggest that (1-Ethylpyrrolidin-2-yl)methylamine exhibits stimulant properties similar to other psychoactive substances.
- Potential for Addiction : Due to its stimulant effects, there are concerns regarding the potential for abuse and addiction, similar to other compounds within the same class.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of (1-Ethylpyrrolidin-2-yl)methylamine:
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of (1-Ethylpyrrolidin-2-yl)methylamine resulted in increased locomotor activity, suggesting central nervous system stimulation. The study highlighted the compound's potential as a novel stimulant agent but raised concerns regarding safety and addictive potential.
Case Study 2: Behavioral Impact
In a behavioral study involving rodents, exposure to (1-Ethylpyrrolidin-2-yl)methylamine was linked to enhanced reward-seeking behavior, indicative of dopaminergic activity. This finding aligns with the compound's profile as a potential psychoactive substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
